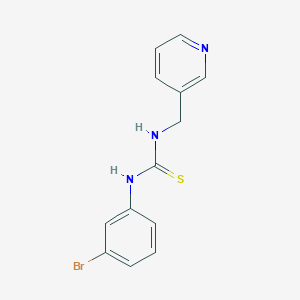
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is a thiourea derivative and has been shown to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and proteins involved in cell proliferation and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. The compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and survival.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. The compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. The compound has been shown to possess significant antifungal and antibacterial activities by disrupting the cell membrane and inhibiting cell growth.
Advantages and Limitations for Lab Experiments
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea has various advantages and limitations for lab experiments. The compound is readily available and can be synthesized in high yield and purity. The compound has been extensively studied and has shown promising results in various biological assays. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain assays. The compound also has limited stability in biological fluids, which can affect its pharmacokinetics and bioavailability.
Future Directions
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea has various future directions for scientific research. The compound has shown promising results in various biological assays and has the potential for further optimization as a therapeutic agent. The compound can be further modified to improve its solubility and stability in biological fluids. The compound can also be tested in various animal models to evaluate its pharmacokinetics and toxicity. The compound can also be tested in combination with other therapeutic agents to evaluate its synergistic effects. Overall, this compound has significant potential as a therapeutic agent and warrants further scientific investigation.
Synthesis Methods
The synthesis of 1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea involves a multi-step process. The first step involves the reaction of 3-bromophenyl isothiocyanate with pyridine-3-carboxaldehyde to form the intermediate product, 3-(pyridin-3-ylmethyl)phenyl isothiocyanate. The intermediate product is then reacted with ammonium acetate to yield this compound. The synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Scientific Research Applications
1-(3-Bromophenyl)-3-(pyridin-3-ylmethyl)thiourea has been extensively studied for its potential as a therapeutic agent. The compound has been shown to possess various biological activities, including anticancer, antifungal, and antibacterial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. The compound has also been tested against various fungal and bacterial strains and has shown significant antimicrobial activity.
properties
IUPAC Name |
1-(3-bromophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFQWWDXNVABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
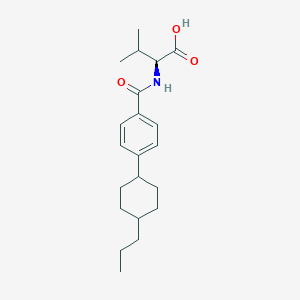

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
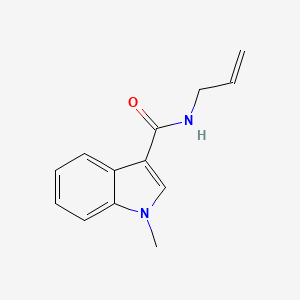

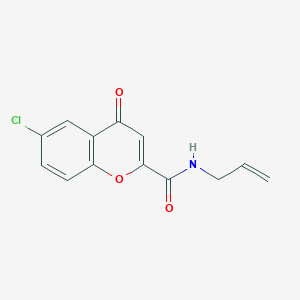
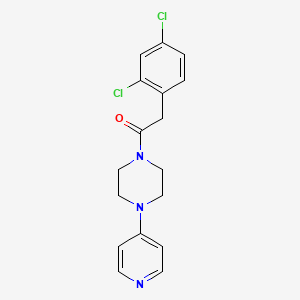
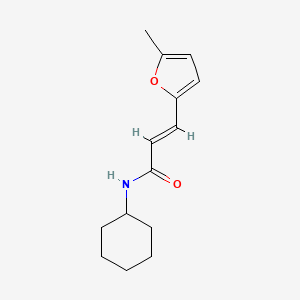
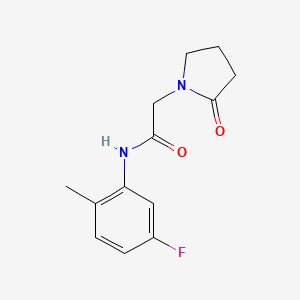
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)